molecular formula C13H13NO4 B1639278 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid CAS No. 910442-86-3

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid

Cat. No.: B1639278
CAS No.: 910442-86-3
M. Wt: 247.25 g/mol
InChI Key: IGILQUDBJIFVKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 . It is used for proteomics research .


Synthesis Analysis

The synthesis of isoxazole compounds, such as this compound, often involves cycloisomerization of α,β-acetylenic oximes . Other methods include the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of an isoxazole ring attached to a carboxylic acid group and a methylphenoxy group .


Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

Isoxazole derivatives, including 5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid, are often synthesized through innovative methods that enhance their applicability in various fields. For instance, the synthesis of isoxazole- and oxazole-4-carboxylic acids derivatives involves controlled isomerization processes. Such synthesis methods are crucial for developing new compounds with potential applications in pharmaceuticals, agrochemicals, and materials science (Serebryannikova et al., 2019).

Pharmaceutical Applications

Isoxazole derivatives exhibit a range of biological activities, making them valuable in drug discovery and development. For example, isoxazole-5(4H)-ones, a related class of compounds, have shown pharmaceutical properties, including larvicidal activity against Aedes aegypti, highlighting their potential in developing new agents for controlling mosquito-borne diseases (Sampaio et al., 2023). Additionally, novel comenic acid derivatives containing isoxazole and isothiazole moieties have been synthesized and tested for synergistic effects with antitumor drugs, indicating their possible application in chemotherapy (Kletskov et al., 2018).

Material Science Applications

The versatility of isoxazole derivatives extends to materials science, where they serve as intermediates in synthesizing novel compounds with unique properties. For example, coordination polymers constructed from bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands and metal ions demonstrate the structural diversity and potential application in creating new materials with specific functionalities (Cheng et al., 2017).

Green Chemistry

Research into isoxazole derivatives also contributes to green chemistry by developing environmentally friendly synthesis methods. The green synthesis of 3-substituted-4-arylmethylideneisoxazol-5(4H)-ones using salicylic acid as a catalyst in water medium exemplifies the effort to find sustainable and less harmful chemical processes (Mosallanezhad and Kiyani, 2019).

Mechanism of Action

Mode of Action

Isoxazoles are known to interact with various biological targets based on their chemical diversity . The specific interactions of this compound with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Isoxazoles are known to be involved in a variety of biological activities . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

As a derivative of isoxazole, this compound may exhibit various biological activities . .

Safety and Hazards

5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid is classified as an irritant . It is intended for research use only and not for diagnostic or therapeutic use .

Properties

IUPAC Name

5-methyl-4-[(4-methylphenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-8-3-5-10(6-4-8)17-7-11-9(2)18-14-12(11)13(15)16/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGILQUDBJIFVKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=C(ON=C2C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Reactant of Route 4
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Reactant of Route 5
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Methyl-4-[(4-methylphenoxy)methyl]isoxazole-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.